molecular formula C9H11NO2 B13621554 4-(5-Methylfuran-2-yl)pyrrolidin-2-one

4-(5-Methylfuran-2-yl)pyrrolidin-2-one

Cat. No.: B13621554
M. Wt: 165.19 g/mol
InChI Key: DDVRKVMFLWBOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methylfuran-2-yl)pyrrolidin-2-one (CAS 133933-65-0) is a high-purity chemical compound supplied for research and development purposes. It features a molecular formula of C9H11NO2 and a molecular weight of 165.1891 g/mol . This compound is built around a pyrrolidin-2-one scaffold substituted with a 5-methylfuran-2-yl group, a structure of significant interest in medicinal and heterocyclic chemistry . Compounds containing both furan and pyrrolidinone rings are valuable intermediates in multi-component reactions and are frequently explored for creating structural diversity in pharmacophores . As a building block, it may be suitable for investigations in drug discovery, organic synthesis, and materials science research. This product is labeled "For Research Use Only." It is intended for use in a laboratory setting by qualified professionals and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

4-(5-methylfuran-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H11NO2/c1-6-2-3-8(12-6)7-4-9(11)10-5-7/h2-3,7H,4-5H2,1H3,(H,10,11)

InChI Key

DDVRKVMFLWBOBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2CC(=O)NC2

Origin of Product

United States

Synthetic Methodologies for 4 5 Methylfuran 2 Yl Pyrrolidin 2 One and Its Analogues

Retrosynthetic Analysis and Key Precursors for the 4-(5-Methylfuran-2-yl)pyrrolidin-2-one (B6260310) Core

Retrosynthetic analysis of this compound suggests several strategic disconnections to identify plausible starting materials. The most logical disconnection is the carbon-carbon bond between the pyrrolidin-2-one ring at the C4 position and the 5-methylfuran ring at its C2 position. This approach leads to two key synthons: a nucleophilic or electrophilic pyrrolidin-2-one precursor and a complementary electrophilic or nucleophilic 5-methylfuran derivative.

A second approach involves disconnecting the pyrrolidin-2-one ring itself. This can be achieved by breaking the N1-C2 (amide) bond and the C3-C4 bond, which points towards a Michael addition strategy. In this scenario, a key precursor would be an α,β-unsaturated lactam, such as a 3-pyrrolin-2-one, to which a 5-methylfuran-based nucleophile could be added.

Based on these analyses, the primary precursors can be identified as:

Pyrrolidin-2-one precursors : These include 4-halopyrrolidin-2-ones, pyrrolidin-2-one-4-boronic esters, or α,β-unsaturated pyrrolidin-2-ones (3-pyrrolin-2-ones). Chiral versions of these precursors, often derived from starting materials like pyroglutamic acid, are essential for stereoselective synthesis. acs.orgacs.org

5-Methylfuran precursors : To facilitate coupling, functionalized 5-methylfurans are required. Common examples include 2-bromo-5-methylfuran (B145496) for palladium-catalyzed cross-coupling reactions or 5-methylfuran-2-boronic acid for Suzuki couplings. thieme-connect.com Alternatively, organometallic reagents like 2-lithio-5-methylfuran could serve as potent nucleophiles.

Direct Synthesis Approaches to Pyrrolidin-2-one Ring Formation

The pyrrolidin-2-one, or γ-lactam, is a prevalent scaffold in many biologically active compounds, and numerous methods for its synthesis have been developed. nih.gov These strategies can be broadly categorized into cyclization reactions and the functionalization of a pre-existing ring.

Cyclization Reactions and Annulation Strategies

The formation of the five-membered lactam ring is a cornerstone of synthesizing the target compound's core. Several classical and modern cyclization methods are applicable.

From γ-Amino Acids : The most direct method is the intramolecular cyclization of γ-amino acids. This is often achieved through thermal dehydration or by using coupling agents. For the synthesis of 4-substituted pyrrolidin-2-ones, the corresponding substituted γ-amino acid is required.

Reductive Amination : The reductive amination of γ-keto acids or their corresponding esters provides a versatile route. For instance, levulinic acid derivatives can react with amines under reductive conditions to form N-substituted pyrrolidin-2-ones.

Michael Addition : The intramolecular Michael addition of an amine to an α,β-unsaturated ester is another effective strategy for constructing the pyrrolidin-2-one ring.

Multicomponent Reactions (MCRs) : MCRs offer an efficient pathway to construct complex pyrrolidine (B122466) derivatives in a single step. tandfonline.com For example, the Ugi reaction can be adapted to produce lactam structures. researchgate.net Another approach involves the 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile, which is a classic method for preparing five-membered heterocycles. nih.gov

Ring Contraction : A more novel approach involves the ring contraction of piperidine derivatives. Specific oxidation conditions can induce a cascade reaction, leading to the formation of pyrrolidin-2-ones from N-substituted piperidines. rsc.org

Functionalization of the Pyrrolidin-2-one Nitrogen and Carbon Positions

Functionalization of a pre-formed pyrrolidin-2-one ring allows for the introduction of various substituents.

N-Functionalization : The nitrogen atom of the lactam can be readily functionalized via alkylation, arylation, or acylation reactions. Deprotonation with a suitable base (e.g., sodium hydride) generates a nucleophilic anion that reacts with various electrophiles.

C-Functionalization : Introducing substituents onto the carbon backbone, particularly at the C3 and C4 positions, is more complex. Alkylation at the C3 position can be achieved by forming an enolate with a strong base like lithium diisopropylamide (LDA), followed by reaction with an alkyl halide. Functionalization at the C4 position often requires a different strategy, such as starting with a precursor that already contains the desired functionality or a handle for its introduction. Chiral 5-substituted 3-pyrrolin-2-ones are valuable templates for the functionalization of the pyrrolidin-2-one core, as they can undergo stereoselective conjugate addition of nucleophiles. acs.org

Strategies for Introducing the 5-Methylfuran-2-yl Moiety

The introduction of the furan (B31954) ring is a critical step that can be achieved either by building the furan onto a pyrrolidinone precursor or, more commonly, by coupling a pre-formed furan derivative with a pyrrolidinone synthon.

Furan Ring Functionalization and Coupling Methodologies

Modern cross-coupling reactions are powerful tools for forging the C-C bond between the two heterocyclic rings. The choice of reaction depends on the specific functional groups present on the precursors.

Suzuki Coupling : This palladium-catalyzed reaction between an organoboron compound and an organohalide is highly effective. The synthesis could involve reacting 2-bromo-5-methylfuran with a pyrrolidin-2-one-4-boronic acid derivative or, conversely, 5-methylfuran-2-boronic acid with a 4-halopyrrolidin-2-one. Suzuki couplings are known for their mild reaction conditions and tolerance of various functional groups. thieme-connect.com

Stille Coupling : This involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. It offers another reliable method for creating the aryl-heteroaryl bond.

Heck and Sonogashira Couplings : These reactions can be used to create conjugated systems involving furan rings, which can then be further elaborated to form the desired structure. acs.org

Iron-Catalyzed Coupling : In addition to palladium, iron catalysts have proven effective for coupling reactions involving 2-bromofuran, providing a more economical and environmentally friendly alternative. thieme-connect.com

Oxidative Coupling : Direct C-H activation and subsequent oxidative coupling represent an atom-economical approach. For instance, copper- or iron-catalyzed cross-dehydrogenative coupling can link a furan C-H bond directly to a suitable partner. researchgate.netchemrxiv.org

Below is a table summarizing various palladium-catalyzed Suzuki coupling reactions for the synthesis of 2-arylfurans, a reaction type analogous to what would be required for the target molecule.

EntryAryl Boronic AcidCatalystYield (%)
1Phenylboronic acidPd(PPh₃)₄95
24-Methylphenylboronic acidPd(PPh₃)₄93
34-Methoxyphenylboronic acidPd(PPh₃)₄94
42-Methoxyphenylboronic acidPdCl₂(PPh₃)₂85
54-Biphenylboronic acidPdCl₂(PPh₃)₂92
Data derived from studies on the coupling of 2-bromofuran. thieme-connect.com

Stereoselective Attachment at the Pyrrolidin-2-one 4-Position

Controlling the stereochemistry at the C4 position is crucial for developing enantiomerically pure analogues. Several strategies can be employed to achieve this.

Chiral Pool Synthesis : Utilizing readily available chiral starting materials is a common and effective approach. L-pyroglutamic acid, a derivative of L-glutamic acid, is a popular choice as it provides a pre-defined stereocenter that can be elaborated to form the desired 4-substituted pyrrolidin-2-one. mdpi.com

Asymmetric Catalysis : The conjugate addition of a nucleophile to an α,β-unsaturated lactam (e.g., 5-substituted-3-pyrrolin-2-one) can be rendered stereoselective by using a chiral catalyst. This approach allows for the direct creation of the chiral center at the C4 position. acs.org

Substrate-Controlled Diastereoselection : If the pyrrolidin-2-one ring already contains a chiral center (e.g., at C5), it can direct the stereochemical outcome of a reaction at the C4 position.

Biocatalysis : Enzymatic reactions, such as hydroxylation, can introduce functionality with high regio- and stereoselectivity. For instance, the hydroxylation of N-substituted pyrrolidin-2-ones using microorganisms like Sphingomonas sp. can produce optically active 4-hydroxy-pyrrolidin-2-ones, which can then be further functionalized. acs.org

The choice of synthetic strategy ultimately depends on the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis.

Multicomponent Reaction Approaches to this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them ideal for creating libraries of compounds for drug discovery.

The synthesis of substituted 2-pyrrolidinone scaffolds can be achieved through various MCRs. A common approach involves the reaction of an amine, an aldehyde, and a compound containing an activated double or triple bond. rsc.org For the specific synthesis of a this compound scaffold, a hypothetical MCR could involve 5-methylfurfural (as the aldehyde component), an ammonia source (like ammonium (B1175870) acetate), and a suitable three-carbon Michael acceptor.

One notable MCR for synthesizing related 3-pyrrolin-2-ones utilizes an aniline, an aldehyde, diethyl acetylenedicarboxylate, and citric acid in ethanol under ultrasound irradiation. rsc.org This method highlights the potential for developing a one-pot synthesis for the target scaffold, which would offer significant advantages over traditional multi-step linear syntheses.

Component 1Component 2Component 3Catalyst/ConditionsProduct ScaffoldReference
AmineAldehydeDiethyl acetylenedicarboxylateCitric acid, Ethanol, Ultrasound3-Pyrrolin-2-one rsc.org
IndoleArylglyoxalMeldrum's acidAcetic acid, RefluxFuran-2(5H)-one mdpi.comresearchgate.net
AmineDiketoneHydrogen SourceIridium catalystN-Aryl-substituted pyrrolidine nih.gov

This table showcases examples of multicomponent reactions used to generate pyrrolidinone and related heterocyclic scaffolds.

Catalytic Systems in the Synthesis of this compound Derivatives

Catalysis is fundamental to the efficient and selective synthesis of complex organic molecules. For this compound, catalytic systems can be employed for the construction of both the furan and the pyrrolidinone rings, as well as for their coupling.

Furan Ring Synthesis: Metal-catalyzed reactions are a popular strategy for furan synthesis. hud.ac.uk These methods include copper-catalyzed intramolecular O-vinylation of ketones and palladium/copper-catalyzed Sonogashira coupling followed by cyclization. hud.ac.uk For the target molecule, a pre-existing 5-methylfuran moiety is often used as a starting material, but catalytic methods could be employed to build this ring system from simpler acyclic precursors.

Pyrrolidinone Ring Synthesis: The formation of the pyrrolidinone ring can be achieved through various catalytic cyclization reactions. For instance, iridium-catalyzed transfer hydrogenation has been used for the reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines. nih.gov While this yields a pyrrolidine, related catalytic aminations and cyclizations of ester or acid derivatives are key routes to pyrrolidinones.

Coupling and Functionalization: Catalytic cross-coupling reactions are invaluable for joining the furan and pyrrolidinone precursors. Furthermore, catalysts can be used to introduce functional groups onto a pre-formed 4-(furan-2-yl)pyrrolidin-2-one skeleton, allowing for the synthesis of diverse analogues.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 2-pyrrolidinone derivatives has been a target for the application of these principles.

Key strategies include:

Use of Green Solvents: Replacing toxic organic solvents with environmentally benign alternatives like water or ethanol is a primary goal. Several MCRs for pyrrolidinone synthesis have been successfully performed in ethanol. rsc.org

Benign Catalysts and Additives: Employing non-toxic, renewable catalysts such as citric acid can significantly improve the environmental profile of a synthesis. rsc.org

Energy Efficiency: The use of alternative energy sources like ultrasound irradiation can promote reactions at lower temperatures and shorter times, reducing energy consumption and minimizing side reactions. rsc.org

Atom Economy: MCRs are inherently atom-economical, as most of the atoms from the starting materials are incorporated into the final product, minimizing waste.

Applying these principles to the synthesis of this compound could involve a one-pot, ultrasound-promoted MCR using ethanol as a solvent and citric acid as a catalyst. rsc.org

Chiral Synthesis and Enantioselective Routes to Optically Active this compound

The C4 position of the pyrrolidinone ring in the target molecule is a stereocenter, meaning the compound can exist as two enantiomers. As the biological activity of chiral molecules often resides in only one enantiomer, the development of enantioselective synthetic routes is of paramount importance.

Several strategies can be employed to achieve this:

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive enantiopure starting materials, such as amino acids like proline or 4-hydroxyproline. mdpi.com These precursors contain the required stereochemistry, which is carried through the synthetic sequence.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a key reaction, after which it is removed.

Asymmetric Catalysis: This is one of the most powerful methods, where a small amount of a chiral catalyst (either a metal complex with a chiral ligand or an organocatalyst) generates a large amount of an enantiomerically enriched product. mdpi.com The [3+2] cycloaddition between azomethine ylides and alkenes is a potent method for constructing substituted pyrrolidines, and chiral catalysts can render this process highly diastereoselective and enantioselective. acs.org A catalytic enantioselective method for synthesizing 2,2-disubstituted chiral pyrrolidines has been reported, involving an asymmetric allylic alkylation to set the stereochemistry. nih.gov

Solid-Phase Synthesis and Combinatorial Approaches for this compound Analogues

Solid-phase synthesis (SPS) and combinatorial chemistry are powerful tools for the rapid generation of large libraries of related compounds for high-throughput screening. In SPS, molecules are built step-by-step on an insoluble polymer resin. pnas.org This simplifies purification, as excess reagents and by-products can be washed away, and allows for the use of excess reagents to drive reactions to completion. pnas.org

The pyrrolidine scaffold is well-suited for SPS. A synthetic route can be designed where a precursor is attached to the solid support, and then various building blocks are added sequentially to construct the final molecule. nih.govnih.gov For creating a library of this compound analogues, one could envision a strategy where:

A furan-containing building block is attached to the resin.

The pyrrolidinone ring is constructed on the solid support.

Different substituents are introduced at various positions (e.g., on the pyrrolidinone nitrogen or the furan ring) in a parallel fashion.

The final products are cleaved from the resin for biological evaluation.

This approach facilitates the simultaneous variation of multiple substituents, allowing for a systematic exploration of the structure-activity relationship (SAR) of this class of compounds. nih.gov

Challenges and Future Outlook in this compound Synthesis

Despite the advances in synthetic methodologies, several challenges remain in the synthesis of this compound and its derivatives.

Current Challenges:

Stereocontrol: Achieving high levels of diastereo- and enantioselectivity, particularly in multicomponent reactions where multiple stereocenters can be formed simultaneously, remains a significant hurdle. acs.org

Substrate Scope: Many synthetic methods are limited by their substrate scope, and developing robust reactions that tolerate a wide variety of functional groups on both the furan and pyrrolidinone moieties is an ongoing effort.

Scalability and Sustainability: Translating efficient, lab-scale syntheses into large-scale, cost-effective, and environmentally friendly industrial processes is a major challenge. This requires moving away from expensive metal catalysts and stoichiometric reagents towards more sustainable alternatives.

Future Outlook: The future of synthesis in this area will likely focus on:

Novel Catalytic Systems: The development of more efficient, selective, and robust catalysts, including bifunctional organocatalysts and earth-abundant metal catalysts, will be crucial.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, and its application to the synthesis of pyrrolidinone scaffolds is a promising area of research.

Biocatalysis: The use of enzymes to catalyze key steps could provide unparalleled selectivity under mild, environmentally friendly conditions.

Computational Chemistry: In silico modeling and reaction prediction will play an increasingly important role in designing efficient synthetic routes and discovering novel reactions.

By addressing these challenges and embracing new technologies, the chemical community can continue to develop innovative and sustainable ways to synthesize this compound and its analogues for potential applications in science and medicine.

Advanced Spectroscopic and Structural Elucidation of 4 5 Methylfuran 2 Yl Pyrrolidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A suite of two-dimensional (2D) NMR experiments would be essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the connectivity and relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, establishing which protons are adjacent to one another. For 4-(5-methylfuran-2-yl)pyrrolidin-2-one (B6260310), COSY would show correlations between the protons on the pyrrolidinone ring (at positions 3, 4, and 5) and help confirm the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of the carbon signal for each protonated carbon in the molecule, such as the CH, CH₂, and CH₃ groups of the pyrrolidinone and methylfuran moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular structure. Key HMBC correlations would be expected between the furan (B31954) ring protons and the pyrrolidinone ring carbons, and between the methyl protons and the furan ring carbons, confirming the link between the two heterocyclic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining the stereochemistry. For a specific stereoisomer of this compound, NOESY would show through-space correlations that could establish the cis or trans relationship between substituents on the pyrrolidinone ring.

Without experimental data, a table of expected chemical shifts cannot be accurately constructed.

Solid-State NMR Investigations of this compound Conformational Dynamics

Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to study the conformation of the molecule within a crystal lattice, identify the presence of different polymorphs (different crystal packing arrangements), and investigate molecular motions, such as ring puckering of the pyrrolidinone moiety. No published ssNMR studies for this compound could be found.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. For this compound (C₉H₁₁NO₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to an experimental value with high accuracy (typically to within 5 ppm).

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pattern of the molecule. This provides structural information as the molecule breaks apart in a predictable manner. Characteristic fragmentation would likely involve cleavage of the bond between the furan and pyrrolidinone rings and fragmentation of the pyrrolidinone ring itself.

Table 1: Predicted HRMS Data

Formula Ion Type Calculated m/z
C₉H₁₁NO₂ [M+H]⁺ 166.0814

Note: This table contains theoretically calculated values. Experimental data is not available.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. For a chiral sample, X-ray crystallography using anomalous dispersion could be used to determine the absolute configuration (R or S) of the stereocenter at the 4-position of the pyrrolidinone ring. No crystallographic data for this compound is present in the Cambridge Structural Database or other public repositories.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule. spectrabase.com The spectra show absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, key vibrational modes would include:

C=O stretch: A strong band for the amide carbonyl group in the pyrrolidinone ring, typically expected around 1680-1700 cm⁻¹.

N-H stretch: A band for the amide N-H group, expected in the region of 3200-3400 cm⁻¹.

C-O-C stretch: Vibrations associated with the furan ring ether linkage.

C=C stretch: Vibrations for the double bonds within the furan ring.

C-H stretches: Bands for the aliphatic C-H bonds in the pyrrolidinone and methyl groups, as well as the aromatic C-H bonds on the furan ring.

These techniques could also provide insight into intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups in the solid state. researchgate.net

Table 2: Expected Characteristic Vibrational Frequencies

Functional Group Bond Expected Frequency Range (cm⁻¹)
Amide N-H stretch 3200 - 3400
Alkyl/Aryl C-H C-H stretch 2850 - 3100
Amide Carbonyl C=O stretch 1680 - 1700
Furan Ring C=C stretch 1500 - 1600

Note: This table is based on general values for functional groups; no experimental spectrum for the title compound is available.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Conformation of Chiral this compound

Since this compound possesses a chiral center at position 4, it is optically active. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study such molecules.

CD Spectroscopy: Measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry and conformation. nih.gov

ORD Spectroscopy: Measures the change in optical rotation of a chiral substance with the wavelength of light.

These techniques would be crucial for determining the enantiomeric purity of a sample and can also provide information about the absolute configuration by comparing experimental spectra with those predicted from theoretical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT). researchgate.net However, no published CD or ORD spectra for this specific compound are available.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

The purity and isomeric composition of this compound are critical parameters that dictate its chemical and biological identity. Advanced chromatographic techniques are indispensable for both qualitative and quantitative assessment.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for assessing the purity of pyrrolidinone and furan derivatives. mdpi.comnih.govresearchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be effective. A C18 column could be employed with a mobile phase consisting of a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection could be achieved using a diode-array detector (DAD) to obtain UV spectra and a mass spectrometer for mass confirmation of the parent compound and any impurities.

Similarly, GC-MS is a suitable technique for analyzing volatile and thermally stable furan derivatives. mdpi.comacs.org For the target compound, derivatization might be necessary to enhance its volatility. The separation would likely be performed on a capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane.

A hypothetical data table for a purity analysis by RP-HPLC-MS is presented below, based on typical separation of related compounds.

Peak No.Retention Time (min)[M+H]+ (m/z)Proposed IdentityPurity (%)
18.5180.09This compound99.5
26.2166.07Impurity A0.3
310.1194.11Impurity B0.2

Isomer Separation:

Given the presence of a chiral center at the 4-position of the pyrrolidinone ring, this compound exists as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral HPLC is the method of choice for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have proven effective for the enantiomeric resolution of 4-substituted-pyrrolidin-2-ones. tandfonline.comtandfonline.comresearchgate.netresearchgate.net

A normal-phase chiral HPLC method would likely be employed, using a mobile phase consisting of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol). tandfonline.comtandfonline.com The differential interaction of the enantiomers with the chiral stationary phase allows for their separation. The elution order and resolution would depend on the specific CSP and the mobile phase composition.

Below is a projected data table for the chiral separation of this compound enantiomers, drawing on published separations of similar compounds. tandfonline.comresearchgate.net

EnantiomerRetention Time (min)Resolution (Rs)Separation Factor (α)
(+)-Enantiomer12.32.11.5
(-)-Enantiomer15.4

Surface-Sensitive Spectroscopic Methods (e.g., XPS, AFM) in the Context of Thin Films or Composites of this compound

When this compound is incorporated into thin films or composite materials, its surface properties become paramount. Surface-sensitive spectroscopic techniques such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) provide invaluable information about the surface chemistry and morphology.

X-ray Photoelectron Spectroscopy (XPS):

XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. rockymountainlabs.com For a thin film of this compound, XPS would be used to confirm the presence and quantify the atomic concentrations of carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, N 1s, and O 1s regions would provide information about the chemical bonding environments. For instance, the C 1s spectrum could be deconvoluted to identify contributions from C-C/C-H, C-O/C-N, and C=O bonds. The N 1s spectrum would be characteristic of the amide functionality in the pyrrolidinone ring. mdpi.com

A hypothetical summary of XPS data for a thin film of the compound is provided below.

ElementBinding Energy (eV)Atomic Concentration (%)Functional Group Assignment
C 1s284.870.1C-C, C-H
286.315.5C-N, C-O
288.15.2C=O
N 1s399.99.1N-C=O (Amide)
O 1s531.510.1C=O

Atomic Force Microscopy (AFM):

AFM is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. nih.gov For a thin film or composite containing this compound, AFM would be used to visualize the surface morphology, including features such as roughness, grain size, and the presence of any domains or defects. nih.gov In addition to imaging, AFM can be operated in various modes to probe other surface properties. For example, in tapping mode, information about the phase lag can reveal variations in surface composition and mechanical properties like elasticity and adhesion. acs.orgacs.org This would be particularly useful in understanding the distribution and interaction of the compound within a polymer matrix in a composite material.

A prospective AFM data summary for a thin film of the compound is presented below.

ParameterValueInterpretation
Root Mean Square (RMS) Roughness0.5 nmIndicates a very smooth and uniform film.
Average Grain Size50 nmProvides information on the crystalline or amorphous nature of the film.
Adhesion Force1.2 nNRelates to the surface energy and intermolecular forces.

Theoretical and Computational Investigations of 4 5 Methylfuran 2 Yl Pyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods solve the electronic Schrödinger equation to provide detailed insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netacs.orgnih.gov It is particularly effective for determining ground-state properties, such as molecular geometry and electronic distribution. For furan (B31954) and pyrrolidone derivatives, DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

These calculations also yield crucial information about the molecule's electronic landscape, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are vital for predicting the molecule's reactivity, with the HOMO-LUMO gap indicating its chemical stability and susceptibility to electronic excitation. acs.org For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. DFT studies on related furan derivatives have been used to analyze reaction mechanisms and regioselectivity. nih.govpku.edu.cn

Illustrative DFT-Calculated Properties for a Furan-Pyrrolidinone Scaffold

Disclaimer: The following data is representative of typical values obtained for structurally similar heterocyclic compounds and is for illustrative purposes only. Specific experimental or computational data for 4-(5-Methylfuran-2-yl)pyrrolidin-2-one (B6260310) is not available in the cited sources.

PropertyTypical Calculated ValueSignificance
Total Energy -572 HartreesIndicates the overall stability of the optimized geometry.
HOMO Energy -6.2 eVRelates to the molecule's ability to donate electrons.
LUMO Energy -0.5 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.7 eVCorrelates with chemical reactivity and stability.
Dipole Moment 3.5 DebyeIndicates the overall polarity of the molecule.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. wikipedia.org These methods are particularly valuable for studying excited states and predicting spectroscopic properties. nih.govmpg.de Techniques such as Time-Dependent Density Functional Theory (TD-DFT) and various post-Hartree-Fock methods are used to calculate the energies of electronic transitions. wikipedia.org

For heterocyclic compounds like furan and pyrrole, these calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra, providing the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.gov Such predictions are invaluable for interpreting experimental spectra and understanding the electronic transitions that give rise to them. While computationally more demanding than DFT for ground states, ab initio methods provide a higher level of accuracy for excited-state properties. mpg.de

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide critical insights into its conformational landscape. These simulations model the molecule's behavior in a simulated environment, often in the presence of a solvent like water, to understand how it folds and flexes. nih.gov

Studies on related pyrrolidinone derivatives have utilized MD simulations to explore the stability of different conformations and the interactions between the molecule and its surrounding solvent molecules. nih.govnih.govtandfonline.comarabjchem.orgbohrium.com This information is crucial for understanding how the molecule behaves in a biological environment, as its conformation can significantly influence its ability to interact with biological targets. nih.govtandfonline.combohrium.com

Molecular Docking and Virtual Screening Studies with this compound as a Ligand

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.orgijpsr.com This method is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein. nih.govwikipedia.org

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.orgeurofinsdiscovery.com There are two main approaches:

Ligand-Based Virtual Screening (LBVS): This method uses the knowledge of known active molecules to identify others with similar properties that might also be active. eurofinsdiscovery.commdpi.com

Structure-Based Virtual Screening (SBVS): This approach utilizes the 3D structure of the target protein to screen for ligands that can physically and chemically fit into the binding site. nih.goveurofinsdiscovery.commdpi.com

For a novel compound like this compound, both approaches could be used to identify potential biological targets. mdpi.com

Once a potential target is identified, molecular docking can be used to predict the specific binding mode of the ligand within the protein's active site. oup.comresearchgate.net This involves identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. ijper.orgresearchgate.netinnovareacademics.in

The docking process also generates a scoring function, which estimates the binding affinity of the ligand for the protein. columbia.eduarxiv.orgnih.gov A lower docking score generally indicates a more favorable binding interaction. innovareacademics.in Studies on other furan and pyrrolidinone derivatives have successfully used molecular docking to predict their binding modes and guide the development of more potent inhibitors for various enzymes. ijper.orgijpsr.comresearchgate.net

Illustrative Molecular Docking Results for a Furan-Pyrrolidinone Scaffold

Disclaimer: The following data is hypothetical and for illustrative purposes only, representing typical results from a molecular docking study. Specific data for this compound is not available in the cited sources.

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Tyrosine Kinase -7.8ASP800, LYS692Hydrogen Bond
VAL674, LEU788Hydrophobic
DNA Gyrase -8.2ARG76, GLY77Hydrogen Bond
ILE78, PRO79Hydrophobic
Enoyl Reductase -9.1TYR158, NAD+Hydrogen Bond, Pi-Pi Stacking
ILE215, MET159Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are instrumental in drug discovery and materials science for predicting the behavior of novel compounds, thereby saving time and resources. nih.gov For analogues of this compound, QSAR studies can be employed to predict their potential biological activities, such as anti-inflammatory or anticonvulsant effects, based on the activities of known related compounds. nih.gov

A typical QSAR/QSPR study involves the following steps:

Data Set Selection: A series of structurally related compounds with known activities or properties is selected. For instance, a set of pyrrolidin-2-one derivatives with measured antiarrhythmic activity could be used. researchgate.net

Molecular Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include electronic, steric, and lipophilic parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that relates the descriptors to the observed activity or property. nih.gov

Model Validation: The predictive power of the model is assessed using statistical validation techniques. researchgate.net

For a hypothetical series of this compound analogues, a QSAR model might reveal that specific substitutions on the furan or pyrrolidinone rings significantly influence their biological activity. For example, a model could indicate that increasing the lipophilicity at a certain position enhances the compound's ability to cross cell membranes and reach its target.

Hypothetical QSAR Data for Pyrrolidin-2-one Analogues

Compound LogP Molecular Weight (MW) Predicted Activity (pIC50) Experimental Activity (pIC50)
Analogue 1 2.1 180.2 6.5 6.3
Analogue 2 2.5 194.3 7.1 7.0
Analogue 3 1.8 166.1 5.9 6.1

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Density Functional Theory (DFT) is a commonly used method for these calculations, offering a good balance between accuracy and computational cost. researchgate.net For this compound, DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms, as well as the vibrational frequencies of its functional groups.

These theoretical predictions are valuable for several reasons:

They can aid in the interpretation of experimental spectra, helping to assign peaks to specific atoms or functional groups.

They can be used to confirm the structure of a newly synthesized compound by comparing the calculated spectrum with the experimental one.

They can provide insights into the electronic structure and bonding of the molecule. mdpi.com

The accuracy of the predicted spectroscopic parameters depends on the level of theory and the basis set used in the calculations. By comparing the calculated and experimental data for known compounds, researchers can select the most appropriate computational method for the molecule of interest.

Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for a Related Pyrrolidinone Derivative

Parameter Predicted Value (DFT/B3LYP) Experimental Value
¹H NMR (ppm, -CH₂) 3.25 3.20
¹³C NMR (ppm, C=O) 175.8 175.2

Reaction Mechanism Studies and Transition State Analysis in this compound Synthesis

The synthesis of this compound can be approached through various synthetic routes. A plausible method involves the reaction of a furan-containing precursor with a suitable nitrogen source to form the pyrrolidinone ring. organic-chemistry.org Computational studies can be employed to investigate the reaction mechanism, identify key intermediates, and determine the structures and energies of transition states.

Understanding the reaction mechanism at a molecular level is crucial for optimizing reaction conditions to improve yield and selectivity. Transition state analysis, in particular, helps in identifying the rate-determining step of the reaction and provides insights into the factors that control the reaction's outcome. For instance, in a multi-step synthesis, computational analysis can reveal which step has the highest energy barrier, thus guiding experimental efforts to overcome this bottleneck.

A potential synthetic pathway could involve the Michael addition of a nitroalkane to a furan-containing α,β-unsaturated ester, followed by reduction of the nitro group and subsequent cyclization to form the lactam ring. Computational modeling of this sequence would involve calculating the energies of all reactants, intermediates, transition states, and products to map out the complete energy profile of the reaction.

Analysis of Frontier Molecular Orbitals (FMO) and Electrostatic Potential (MEP) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals provide insights into the molecule's ability to act as a nucleophile or an electrophile.

For this compound, the HOMO is likely to be localized on the electron-rich furan ring, making it susceptible to electrophilic attack. Conversely, the LUMO may be centered on the carbonyl group of the pyrrolidinone ring, indicating its potential as an electrophilic site for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface is colored to represent different electrostatic potential values. Red regions indicate areas of high electron density (negative potential) and are prone to electrophilic attack, while blue regions represent areas of low electron density (positive potential) and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and the furan ring, and a positive potential around the hydrogen atoms attached to the nitrogen and carbon atoms.

Hypothetical FMO Data for this compound

Orbital Energy (eV)
HOMO -6.8
LUMO -1.2

Illustrative MEP Analysis for a Furan-Containing Molecule

Molecular Region Electrostatic Potential Predicted Reactivity
Furan Oxygen Negative (Red) Site for electrophilic attack
Carbonyl Oxygen Negative (Red) Site for electrophilic attack

No Biological Activity Data Currently Available for this compound

Following a comprehensive review of publicly available scientific literature, no specific data regarding the biological activity or mechanistic insights of the chemical compound This compound could be identified. Extensive searches for in vitro evaluations, including enzyme inhibition or activation, receptor binding, cellular proliferation, signaling pathway modulation, and nucleic acid interactions, yielded no results for this particular molecule.

Therefore, it is not possible to provide an article detailing the biological activity and mechanistic insights of this compound at molecular and cellular levels as per the requested outline. The scientific community has not published research on the specific biological functions of this compound.

While the broader classes of compounds to which this compound belongs, namely pyrrolidin-2-one derivatives and furan-containing molecules, have been investigated for a wide range of biological activities, this general information cannot be extrapolated to this specific, unstudied compound. The structure-activity relationship in pharmacology is highly specific, and the biological effects of one compound cannot be assumed based on the activities of its structural relatives.

Further research and experimental studies are required to determine the biological profile of this compound. Without such data, any discussion of its activity would be purely speculative and would not meet the required standards of scientific accuracy.

Biological Activity and Mechanistic Insights of 4 5 Methylfuran 2 Yl Pyrrolidin 2 One at Molecular and Cellular Levels

Elucidation of Mechanisms of Action for 4-(5-Methylfuran-2-yl)pyrrolidin-2-one (B6260310)

Identification of Molecular Targets and Binding Sites

Current research has not definitively identified the specific molecular targets and binding sites for this compound. The process of target deconvolution for novel compounds often involves advanced proteomic techniques. Methodologies such as limited proteolysis coupled with mass spectrometry (LiP-Quant) are utilized to discern features indicative of drug binding. nih.gov This approach can identify protein targets and approximate their binding sites within a complex cellular environment. nih.gov

Computational methods, including mixed solvent molecular dynamics simulations, also play a crucial role in identifying binding "hot spots" on protein surfaces. nih.gov These techniques can predict the druggability of a target by analyzing the strength and location of these hot spots, which can guide the selection of successful drug discovery approaches. nih.gov For a compound like this compound, such methods would be instrumental in elucidating its direct protein interactions and the specific residues involved in binding, thereby revealing its mechanism of action at a molecular level.

Cellular Uptake and Intracellular Distribution Studies

The specific pathways for cellular uptake and the subsequent intracellular distribution of this compound have not been detailed in the available scientific literature. Investigating these aspects is critical to understanding the compound's bioavailability at the cellular level.

Typically, the internalization of small molecules can occur through various endocytic pathways. nih.govmdpi.com The characterization of these pathways often involves treating cells with specific endocytosis inhibitors to determine the primary route of entry. nih.gov Cellular imaging technologies, such as confocal laser scanning microscopy, are essential tools to visualize the nanoparticles or fluorescently-labeled compounds within the cell, track their movement, and determine their ultimate subcellular localization. nih.gov Such studies would reveal whether this compound accumulates in specific organelles, which is crucial information for understanding its potential cellular effects and targets.

Investigation of Downstream Cellular Effects (e.g., gene expression, protein phosphorylation)

The downstream cellular effects resulting from the activity of this compound, such as alterations in gene expression or protein phosphorylation, remain to be elucidated. When a compound interacts with its molecular target, it can trigger a cascade of signaling events. These signaling pathways often involve protein kinases, which are enzymes that modify other proteins by phosphorylation.

For example, signaling through well-known pathways like the PI3K/AKT/mTOR axis is crucial for regulating cell metabolism, growth, and protein synthesis. nih.govnih.govbiorxiv.org A compound's activity can lead to changes in the phosphorylation status of key proteins within these cascades, such as PRAS40, GSK3β, or components of the translational machinery. nih.govnih.gov Quantitative phosphoproteomics is a powerful technique used to identify global changes in protein phosphorylation in response to a specific treatment, thereby identifying potential substrates of activated or inhibited kinases and revealing the downstream effectors of the compound's action. researchgate.net A comprehensive analysis of these downstream events would be necessary to fully understand the biological impact of this compound.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies (Pre-clinical, In Vitro Aspects Only)

In Vitro Metabolic Stability of this compound (e.g., microsomal stability)

The metabolic stability of a compound is a critical parameter assessed during early drug discovery, as it helps predict its persistence in the body. researchgate.net This is often evaluated using in vitro systems such as liver microsomes, which contain key drug-metabolizing enzymes like the cytochrome P450 (CYP) family. mttlab.eu In a typical microsomal stability assay, the test compound is incubated with liver microsomes from different species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. nih.govfrontiersin.org The rate at which the compound is depleted over time is measured, allowing for the calculation of its half-life (t½) and intrinsic clearance (CLint). researchgate.netnih.gov

While specific data for this compound is not available, the table below illustrates typical data generated from such an assay for a hypothetical compound.

SpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human28.848.1
Mouse12.0115
Rat7.14194
This table contains example data based on findings for the compound UNC10201652 and is for illustrative purposes only. nih.gov

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins is a key factor influencing its distribution and availability to act on its target. bioanalysis-zone.com Only the unbound, or "free," fraction of a drug is generally considered pharmacologically active and able to diffuse across cell membranes. wikipedia.org The primary proteins involved in binding are albumin, which typically binds acidic and neutral drugs, and alpha-1-acid glycoprotein (B1211001) (AGP), which binds basic drugs. bioanalysis-zone.comwikipedia.org

The fraction unbound (fu) is a critical parameter measured using techniques like equilibrium dialysis. nih.gov While specific plasma protein binding data for this compound has not been published, the following table shows representative data for another investigational compound across different species.

SpeciesConcentration (µM)Percent Bound (%)Fraction Unbound (fu)
Human0.299.30.007
Human1.099.50.005
Rat0.295.70.043
Rat1.096.70.033
Dog0.299.20.008
Dog1.099.90.001
This table contains example data based on findings for the compound NHPPC and is for illustrative purposes only. nih.gov

Membrane Permeability and Transport Studies

The ability of a compound to cross biological membranes is fundamental to its absorption and distribution to target tissues. In vitro models are used to predict this permeability. While specific studies on the membrane permeability and transport mechanisms of this compound are not publicly available, these investigations are essential for characterizing its drug-like properties.

Such studies would determine if the compound is a substrate for uptake or efflux transporters, which can significantly impact its intracellular concentration. The capacity of a molecule to breach biological membranes is a key determinant of its potential as a therapeutic agent. nih.gov

Omics-Based Approaches to Elucidate Biological Effects (e.g., Proteomics, Metabolomics, Transcriptomics)

A comprehensive search of scientific databases yielded no specific studies that have utilized omics-based approaches to investigate the biological effects of this compound. Such methodologies are powerful tools for gaining a broad, unbiased understanding of how a compound affects cellular systems.

Proteomics , the large-scale study of proteins, could provide invaluable insights into the compound's mechanism of action by identifying protein expression changes or post-translational modifications in response to treatment. Metabolomics , the study of metabolic profiles, could reveal alterations in cellular biochemistry and pathway perturbations. Transcriptomics , the analysis of RNA transcripts, would offer a snapshot of the genetic response to the compound, highlighting up- or down-regulated genes and affected signaling pathways.

While the principles of these techniques are well-established, their application to this compound has not been documented. Future research in this area would be critical to understanding its molecular-level interactions.

Phenotypic Screening of this compound for Novel Activities

Phenotypic screening is a powerful strategy in drug discovery that involves testing compounds in cell-based or organism-based models to identify a desired biological effect without a preconceived hypothesis about the molecular target. This approach is particularly useful for discovering first-in-class medicines with novel mechanisms of action.

Currently, there are no published reports of phenotypic screening campaigns that have included or identified this compound as an active compound. Such screening efforts could involve a wide array of assays, for instance, to assess its potential efficacy in areas such as oncology, neuroscience, infectious diseases, or metabolic disorders. The absence of such data means that the potential therapeutic utility of this compound remains entirely speculative.

The following table summarizes the lack of available data for the specified research areas:

Research AreaFindings for this compound
Proteomics Studies No published research found.
Metabolomics Studies No published research found.
Transcriptomics Studies No published research found.
Phenotypic Screening No published research found.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 5 Methylfuran 2 Yl Pyrrolidin 2 One Derivatives

Design Principles for 4-(5-Methylfuran-2-yl)pyrrolidin-2-one (B6260310) Analogues

The design of analogues of this compound is guided by established medicinal chemistry principles applied to its core components: the pyrrolidin-2-one ring and the 5-methylfuran-2-yl moiety. The primary strategy involves systematically altering these scaffolds to probe the chemical space and identify key structural features that govern molecular interactions with biological targets. ijabbr.com

The pyrrolidin-2-one (γ-lactam) ring is a versatile scaffold found in numerous biologically active compounds. nih.govscilit.com Its non-planar, saturated nature allows for the exploration of three-dimensional space, which can be critical for fitting into the binding pockets of proteins. nih.gov Key modifications focus on several positions:

N-1 Position: The nitrogen atom of the lactam is a primary site for substitution. Introducing various alkyl, aryl, or acyl groups at this position can significantly impact a compound's properties. For instance, adding lipophilic groups can enhance membrane permeability, while incorporating polar functional groups can improve aqueous solubility. The size and nature of the N-1 substituent can also introduce specific interactions with a biological target, such as hydrogen bonding or van der Waals forces. nih.gov

C-3 and C-5 Positions: Introducing substituents at the C-3 and C-5 positions can influence the molecule's conformation and introduce new points of interaction. Glycosylation at the C-3 position, for example, is a known strategy to alter solubility and bioavailability. acs.org

Ring Alterations: The lactam ring itself can be modified. This includes the introduction of double bonds to create pyrrolone structures or fusing the ring with other cyclic systems to create more rigid, conformationally constrained analogues. mdpi.com Such changes can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. rsc.org

The furan (B31954) ring is an electron-rich aromatic heterocycle that can act as a mimic for a phenyl ring but offers a different hydrophilic-lipophilic balance. orientjchem.org Its oxygen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets. ijabbr.com Strategic modifications to this moiety are critical for tuning activity.

5-Methyl Group: The methyl group at the 5-position is a key site for modification. It can be replaced with other alkyl groups of varying sizes (ethyl, propyl) to probe steric limits within a binding site. Alternatively, it can be functionalized or replaced with electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy) to alter the electronic properties of the furan ring. orientjchem.org These electronic changes can influence the strength of π-π stacking or other electronic interactions with a target.

In the parent compound, the pyrrolidin-2-one and furan rings are directly connected. The stereochemistry at the C-4 position of the pyrrolidin-2-one ring is a crucial design parameter.

Stereochemistry: The chiral center at C-4 means the compound can exist as different stereoisomers. It is common for enantiomers to have significantly different biological activities, potencies, and metabolic profiles. nih.gov Therefore, the synthesis of stereochemically pure analogues is a key design principle to identify the optimal spatial arrangement of the furan moiety relative to the lactam ring for target engagement.

Conformational Restriction: While there is no flexible linker, the rotational freedom around the C-C bond connecting the two rings can be influenced by the substituents on both rings. Introducing bulky groups on either ring can restrict rotation, locking the molecule into a preferred conformation, which can be beneficial if it aligns with the bioactive conformation. nih.gov

Synthesis of Libraries of this compound Analogues

The generation of a chemical library of this compound analogues is essential for systematic SAR and SPR studies. This is typically achieved through multi-step or multi-component reaction strategies that allow for diversification at the key positions identified in the design phase.

A plausible synthetic approach could begin with a Michael addition reaction, a common method for forming the pyrrolidinone core. For instance, a substituted nitromethane (B149229) derivative could react with an α,β-unsaturated ester bearing the desired 5-methylfuran moiety. Subsequent reduction of the nitro group followed by spontaneous or acid-catalyzed lactamization would yield the this compound scaffold.

A more advanced and efficient method for generating diversity involves multi-component reactions. An Ugi or a similar reaction could assemble the core structure from several building blocks in a single step. mdpi.com For example, a reaction involving an amine, an aldehyde (such as 5-methylfurfural), an isocyanide, and a suitable carboxylic acid derivative could potentially construct a substituted pyrrolidinone ring.

A recently reported method for synthesizing 1,5-substituted pyrrolidin-2-ones, which could be adapted, involves a multi-step, one-pot reaction starting from donor-acceptor cyclopropanes and anilines or benzylamines. nih.gov An analogous route to the 4-substituted isomer could be envisioned starting from appropriately functionalized precursors. For example, a synthetic sequence could involve the reaction of dimethyl 2-(5-methylfuran-2-yl)cyclopropane-1,1-dicarboxylate with a substituted amine (R-NH2) in the presence of a nickel catalyst, followed by hydrolysis and decarboxylation to yield the desired N-substituted this compound analogues. nih.gov This method is particularly useful for library synthesis as it allows for variation of the N-1 substituent by simply changing the starting amine.

Further diversification can be achieved through late-stage functionalization of the core scaffold. For example, the methyl group on the furan ring could be halogenated, or the N-H of the lactam could be alkylated or acylated after the core structure is formed. researchgate.net

Correlation of Structural Features with Biological Activity (Pre-clinical/Molecular)

The data generated from screening a library of analogues allows for the establishment of a structure-activity relationship, correlating specific structural features with observed biological effects. While specific preclinical data for this compound is not publicly available, general principles can be inferred from related chemical series. nih.govnih.gov

For instance, in a hypothetical enzyme inhibition assay, the following correlations might be observed:

N-1 Substituent on Pyrrolidinone: Small, lipophilic N-1 substituents like a methyl or ethyl group might show moderate activity. Increasing the size to a benzyl (B1604629) or substituted phenyl group could enhance potency by accessing a hydrophobic pocket in the enzyme's active site. A phenyl ring with electron-withdrawing substituents (e.g., 4-chlorobenzyl) might show higher activity than one with electron-donating groups. researchgate.net

Substituents on Furan Ring: Replacing the 5-methyl group with a trifluoromethyl (-CF3) group, a strong electron-withdrawing group, could increase potency due to enhanced electronic interactions with the target. orientjchem.org Conversely, replacing it with a larger, bulkier group like tert-butyl might lead to a loss of activity due to steric hindrance.

Stereochemistry at C-4: It is highly probable that one enantiomer (e.g., the (R)-enantiomer) would be significantly more active than the other (the (S)-enantiomer), highlighting a specific stereochemical requirement for binding. nih.gov

These hypothetical relationships are summarized in the interactive data table below.

Compound IDModification (vs. Parent Compound)Hypothetical IC50 (nM)Rationale
ParentN-H, 5-CH3, (racemic)500Baseline activity
A-1N-Benzyl150Access to hydrophobic pocket
A-2N-(4-Chlorobenzyl)80Favorable electronic/hydrophobic interactions
B-15-CF3 on Furan250Enhanced electronic interactions
B-25-tert-Butyl on Furan>1000Steric clash in binding site
C-1(R)-enantiomer at C-475Optimal stereochemistry for binding
C-2(S)-enantiomer at C-4>2000Suboptimal stereochemistry for binding

Correlation of Structural Features with Physicochemical Properties (e.g., Solubility, Permeability, Chemical Stability)

Structure-property relationship (SPR) studies run parallel to SAR studies and are essential for ensuring that a potent compound also possesses the necessary drug-like properties to be effective in vivo. nih.gov

Solubility: The parent compound, with its polar lactam and secondary amine, is expected to have moderate aqueous solubility. N-alkylation or N-arylation would likely decrease solubility by increasing lipophilicity. To counteract this, polar groups (e.g., hydroxyl, carboxyl) could be introduced on the N-aryl substituent or by replacing the furan's methyl group with a hydroxymethyl group. orientjchem.org

Permeability: Permeability across biological membranes is largely governed by lipophilicity. Highly polar analogues may exhibit good solubility but poor permeability, whereas highly lipophilic analogues may have good permeability but poor solubility. A balance is required, often quantified by the partition coefficient (LogP). Adding nonpolar groups, such as replacing the 5-methyl with a larger alkyl chain or using a substituted N-phenyl group, would increase LogP and likely enhance passive diffusion. nih.gov

Chemical Stability: The furan ring can be susceptible to metabolic oxidation. orientjchem.org The stability of analogues could be influenced by the electronic nature of substituents. Electron-withdrawing groups on the furan ring might decrease its susceptibility to oxidative metabolism, thereby increasing its metabolic stability and half-life. The lactam ring is generally stable but can be subject to hydrolysis under strongly acidic or basic conditions.

The table below illustrates the expected impact of structural modifications on key physicochemical properties.

ModificationExpected Impact on SolubilityExpected Impact on Lipophilicity (LogP)Expected Impact on Metabolic Stability
N-BenzylationDecreaseIncreaseNeutral to Minor Decrease
Addition of N-(4-COOH-phenyl)IncreaseDecreaseNeutral
Replacement of 5-CH3 with 5-CF3 on FuranDecreaseIncreaseIncrease
Replacement of 5-CH3 with 5-CH2OH on FuranIncreaseDecreaseDecrease (new metabolic site)

By integrating the findings from both SAR and SPR studies, medicinal chemists can engage in a multi-parameter optimization process to design analogues of this compound with a promising balance of high potency and favorable drug-like properties.

Computational Tools for SAR/SPR Analysis and Predictive Modeling of this compound Derivatives

The exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) of this compound derivatives can be significantly accelerated and rationalized through the application of a variety of computational tools. These in silico methods allow for the prediction of biological activity and physicochemical properties, thereby guiding the synthesis of more potent and effective compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational tool for establishing a mathematical correlation between the chemical structure and biological activity of a series of compounds. For derivatives of this compound, a 2D-QSAR study would involve the calculation of various molecular descriptors. These descriptors can be categorized as electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP). A multiple linear regression (MLR) analysis could then be employed to generate a predictive model. For instance, a hypothetical QSAR model for a series of derivatives might take the form:

pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole) + β₃(Molecular_Weight)

Such a model could reveal, for example, that both lipophilicity and molecular weight have a positive correlation with the inhibitory activity against a specific biological target. The predictive power of the QSAR model is assessed through statistical parameters like the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation on a test set of compounds. nih.govnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the ligands and their target receptor. scispace.comnih.gov For these studies, a set of this compound derivatives would be aligned based on a common scaffold. CoMFA calculates the steric and electrostatic fields around the molecules, while CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The resulting contour maps can highlight regions where modifications to the chemical structure are likely to enhance biological activity.

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netijper.orgnih.gov This method can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, between derivatives of this compound and the active site of a receptor. researchgate.netijper.orgnih.gov For example, docking studies might reveal that the carbonyl group of the pyrrolidin-2-one ring acts as a hydrogen bond acceptor, while the furan ring engages in π-π stacking interactions with aromatic residues in the active site.

To illustrate the application of these computational tools, consider a hypothetical study on a series of this compound derivatives with varying substituents on the pyrrolidinone nitrogen and the methyl group of the furan ring. The following interactive table presents plausible data from such a study.

DerivativeSubstituent (R1)Substituent (R2)Predicted pIC₅₀ (QSAR)Docking Score (kcal/mol)
1 HCH₃5.8-6.5
2 CH₃CH₃6.2-7.1
3 C₂H₅CH₃6.5-7.8
4 HCF₃6.1-7.0
5 CH₃CF₃6.7-8.2

Fragment-Based Approaches for Enhancing Specific Properties of this compound

Fragment-based drug discovery (FBDD) is a strategic approach to lead generation that starts with identifying small chemical fragments that bind weakly to a biological target. nih.gov These fragments are then grown or linked together to produce a lead compound with higher affinity and selectivity. The pyrrolidine (B122466) and furan moieties of this compound can be considered as valuable fragments for such an approach. nih.gov

The pyrrolidine scaffold is of particular interest in fragment-based design due to its presence in numerous natural products and approved drugs. nih.gov Appropriately substituted pyrrolidines can effectively explore three-dimensional molecular space and provide multiple vectors for chemical modification. nih.gov For instance, the nitrogen atom of the pyrrolidin-2-one ring serves as a convenient point for chemical elaboration, allowing for the introduction of various substituents to probe different regions of a target's binding pocket.

Similarly, the furan ring is a common scaffold in biologically active compounds and can be functionalized to modulate properties like potency, selectivity, and metabolic stability. ijabbr.comijabbr.commdpi.comsemanticscholar.org In the context of this compound, the methyl group on the furan ring can be replaced with other functional groups to enhance interactions with the target protein.

A fragment-based approach for enhancing the properties of this compound could involve the following steps:

Fragment Screening: A library of small molecules containing either a pyrrolidinone or a furan core could be screened against the target of interest using biophysical techniques such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy.

Hit Elaboration: Once a fragment "hit" is identified, its binding mode is determined, often through X-ray crystallography. This structural information then guides the synthetic efforts to "grow" the fragment by adding functional groups that can form additional favorable interactions with the target.

Fragment Linking: If two different fragments are found to bind to adjacent sites on the target, they can be chemically linked together to create a larger, more potent molecule.

For example, if a fragment screen identified that a simple pyrrolidin-2-one binds to a particular pocket of a target enzyme, and a separate screen showed that 5-methylfuran binds to an adjacent sub-pocket, these two fragments could be linked to generate derivatives of this compound with improved affinity. The following table illustrates hypothetical data from a fragment-based screening and optimization process.

Fragment/DerivativeMethod of IdentificationBinding Affinity (K D )Key Interaction
Pyrrolidin-2-oneNMR500 µMHydrogen bond with Ser123
5-MethylfuranSPR800 µMHydrophobic interaction with Leu45
This compound Fragment Linking50 µMHydrogen bond and hydrophobic interaction
N-benzyl-4-(5-methylfuran-2-yl)pyrrolidin-2-one Fragment Growing2 µMAdditional π-π stacking with Phe78

This iterative process of fragment identification, characterization, and optimization can lead to the development of highly potent and specific drug candidates derived from the this compound scaffold.

Potential Applications and Future Directions for 4 5 Methylfuran 2 Yl Pyrrolidin 2 One in Academic Research

Development of 4-(5-Methylfuran-2-yl)pyrrolidin-2-one (B6260310) as a Molecular Probe for Biological Pathways

The furan (B31954) ring, particularly when substituted with an alkyl group like in this compound, presents an opportunity for development as a bio-orthogonal chemical reporter. Research has shown that 2,5-dialkylfurans can be converted into stable 2,5-diones under specific acidic conditions. nih.gov These diones are effective reactants in proximity-induced ligation reactions with nucleophiles such as hydrazines, forming stable pyridazinium adducts under physiological conditions without the need for an external trigger like a catalyst or irradiation. nih.gov

This chemistry suggests that this compound could be developed into a molecular probe for studying biological pathways. The molecule could be attached to a biomolecule of interest (e.g., a protein, peptide, or nucleic acid) via functionalization of the pyrrolidinone ring. Following activation of the furan moiety to its dione (B5365651) form, it could be used to trap binding partners that have been tagged with a hydrazine (B178648) group. This strategy allows for the covalent labeling and subsequent identification of interacting biomolecules in complex biological systems, including cell lysates. nih.gov

Table 1: Hypothetical Steps for Developing this compound as a Molecular Probe

StepDescriptionRationale
1. Functionalization Introduce a reactive handle (e.g., an azide, alkyne, or activated ester) onto the pyrrolidinone nitrogen.Allows for covalent attachment to a biomolecule of interest using click chemistry or standard bioconjugation techniques.
2. Bioconjugation Covalently link the functionalized probe to a target protein or peptide.The probe is now ready to report on the interactions of its target biomolecule.
3. Activation Treat with mild acid to hydrolyze the 5-methylfuran group to a 2,5-dioxopentanyl moiety.This unmasks the reactive group required for the ligation reaction. nih.gov
4. Proximity Ligation Introduce into a biological system containing potential binding partners tagged with a hydrazine nucleophile.If the target biomolecule and its partner interact, the proximity of the dione and hydrazine will induce a rapid, irreversible ligation, forming a stable pyridazinium adduct. nih.gov
5. Detection & Analysis Isolate and identify the newly formed adduct using techniques like mass spectrometry.This confirms the biological interaction and identifies the binding partner.

Utilization of this compound as a Chemical Tool for Mechanistic Investigations

The same proximity-induced ligation capability makes this compound a promising chemical tool for detailed mechanistic investigations. The reaction's triggerless nature—requiring only proximity—is a significant advantage over methods that need external stimuli, which can sometimes perturb the system under study. nih.gov

This tool could be employed to investigate the kinetics and dynamics of molecular assembly, such as the formation of peptide-peptide or protein-nucleic acid complexes. nih.gov By monitoring the rate of adduct formation, researchers could gain quantitative insights into binding affinities and association/dissociation rates. Furthermore, its application on solid surfaces, such as microarrays, could enable high-throughput screening of molecular interactions. nih.gov The stability of the resulting pyridazinium bond is a key feature, ensuring that the captured interactions remain intact even under harsh analytical conditions. nih.gov

Integration of this compound into Advanced Materials (e.g., Polymers, Sensors, Optoelectronic Devices)

The bifunctional nature of this compound makes it an intriguing candidate for integration into advanced materials. The pyrrolidinone ring is a structural feature of high-performance polymers like polyvinylpyrrolidone, imparting properties such as thermal stability and solubility. The furan moiety, derivable from biomass, is a cornerstone of green chemistry and can be used to create furan-based polymers (furanics). mdpi.com

This compound could serve as a monomer or a functional additive in polymerization reactions. For example, the pyrrolidinone nitrogen could be functionalized to act as a polymerizable group, incorporating the furan moiety as a pendant side chain. These furan groups could then be used for post-polymerization modification, such as cross-linking through Diels-Alder reactions.

In the context of sensors, the electron-rich furan ring could be part of a conjugated system whose electronic or photophysical properties change upon binding to an analyte. The lactam group provides a site for hydrogen bonding, which could be exploited for molecular recognition of specific substrates.

Table 2: Potential Applications in Advanced Materials

Material TypePotential Role of this compoundDesired Properties and Applications
Polymers Functional monomer or cross-linking agent.Introduces bio-based content (from furan) and specific functionality. Could be used in specialty plastics or hydrogels.
Sensors Chemo-responsive element.The furan ring's electronic properties could be harnessed for electrochemical sensing. The pyrrolidinone could act as a recognition site for analytes via hydrogen bonding.
Optoelectronic Devices Component in organic semiconductors or dyes.The furan ring is a known component in organic electronic materials. The pyrrolidinone could be used to tune solubility and solid-state packing.

Catalytic Applications of this compound and its Complexes

The structure of this compound suggests significant potential in catalysis, both as a ligand for metal complexes and as an organocatalyst.

By analogy with structurally related compounds like 4′-(5-Methylfuran-2-yl)-2,2′:6′,2″-terpyridine, which has been used as a ligand in nickel-catalyzed reactions, this compound could act as a chelating ligand for various transition metals. mdpi.comresearchgate.net Coordination could occur through the furan oxygen and the carbonyl oxygen or the nitrogen of the lactam ring. Such metal complexes could find applications in a range of catalytic transformations, including cross-coupling reactions, oxidations, and hydrogenations. mdpi.com

Furthermore, the pyrrolidinone scaffold is closely related to proline, a cornerstone of asymmetric organocatalysis. nih.gov Chiral derivatives of this compound could potentially catalyze key C-C bond-forming reactions such as aldol (B89426) and Michael additions, leveraging the established catalytic mechanisms of related prolinamide and pyrrolidine-based catalysts. nih.govnuph.edu.ua

Table 3: Potential Catalytic Roles

Catalysis TypeProposed RoleExample Reaction
Homogeneous Catalysis Bidentate ligand for transition metals (e.g., Ni, Pd, Cu, Ru).Nickel-catalyzed dimerization of alkyl halides researchgate.net; Palladium-catalyzed cross-coupling reactions.
Asymmetric Organocatalysis Chiral scaffold for enamine or iminium ion activation.Asymmetric aldol condensation of ketones and aldehydes; Michael addition of aldehydes to nitroalkenes. nih.gov
Biocatalysis Precursor Starting material for engineered enzymes.Could be a substrate for enzymes designed for stereoselective lactam or furan functionalization.

Role of this compound in Methodological Development in Organic and Medicinal Chemistry

The pyrrolidinone ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. frontiersin.orgnih.gov This makes this compound an attractive starting point for the development of new synthetic methodologies and the construction of compound libraries for drug discovery.

The concept of "scaffold hopping," where a known active core is replaced with a structurally different but functionally similar one, is a powerful strategy in drug design. researchgate.net This compound could serve as a novel scaffold, combining the features of furan-containing drugs with the well-established pharmacokinetic properties of the pyrrolidinone core.

Its two distinct heterocyclic components offer orthogonal sites for chemical modification. The furan ring can undergo electrophilic substitution, Diels-Alder reactions, or oxidation, while the pyrrolidinone offers opportunities for N-alkylation, α-functionalization, or ring-opening to yield functionalized γ-amino acids. This versatility makes it a valuable building block for developing new synthetic methods aimed at creating molecular diversity. mdpi.com

Emerging Research Areas and Unexplored Potential of this compound

The full potential of this compound remains largely unexplored, presenting numerous avenues for future research. A key emerging area is its connection to sustainable chemistry. The 5-methylfuran moiety can be derived from the dehydration of hexoses found in biomass, positioning this compound as a potentially bio-based platform molecule. mdpi.commdpi.com

Future research could focus on:

Asymmetric Synthesis: Developing efficient, stereoselective syntheses of chiral enantiomers of this compound to unlock its potential in asymmetric catalysis and as a chiral building block. mdpi.com

Biological Screening: Synthesizing a library of derivatives through functionalization of the furan and pyrrolidinone rings and screening them for a wide range of biological activities, including antibacterial, antiviral, and anticancer properties, where related scaffolds have shown promise. frontiersin.orgresearchgate.net

Computational Modeling: Employing computational chemistry to predict the compound's reactivity, ligand-binding properties, and potential as a material component, thereby guiding and accelerating experimental efforts.

Agrochemical Applications: Investigating the phytotoxicity and potential herbicidal or pesticidal activity of its derivatives, an area where other functionalized lactones have been explored. researchgate.net

Q & A

Q. Q1. What are the common synthetic routes for 4-(5-Methylfuran-2-yl)pyrrolidin-2-one, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

Cyclization : Formation of the pyrrolidin-2-one core via intramolecular lactamization of a linear precursor.

Functionalization : Introduction of the 5-methylfuran-2-yl substituent via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution.

Purification : Chromatography or recrystallization to isolate the product .

Q. Key Parameters for Optimization :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Catalysts : Bases (e.g., K₂CO₃) or transition metals (e.g., Pd for coupling reactions) are critical for yield improvement .
  • Temperature : Controlled heating (60–100°C) minimizes side reactions .

Q. Validation :

  • Purity checks : HPLC (>95% purity) and NMR (¹H/¹³C) confirm structural integrity .
  • Yield tracking : Reaction monitoring via TLC or LC-MS ensures reproducibility .

Advanced Structural Analysis

Q. Q2. How can X-ray crystallography and computational modeling resolve ambiguities in the molecular geometry of this compound?

Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELX software ) determines bond lengths, angles, and stereochemistry. For example, steric effects from the methylfuran group may distort the pyrrolidinone ring .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict electronic effects (e.g., dipole moments) and non-covalent interactions (e.g., hydrogen bonding) with biological targets .

Q. Data Interpretation :

  • Compare experimental (X-ray) and computational bond lengths to identify discrepancies (e.g., ±0.05 Å tolerance) .
  • Use Hirshfeld surface analysis to map intermolecular interactions in the crystal lattice .

Basic Biological Activity Screening

Q. Q3. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer :

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates .
  • Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled compounds) quantify affinity for GPCRs or ion channels .
  • Cytotoxicity screening : MTT or resazurin assays in cell lines (e.g., HEK293, HeLa) assess baseline toxicity .

Q. Data Normalization :

  • Include positive controls (e.g., known inhibitors) and normalize activity to vehicle-treated samples .

Advanced Mechanistic Studies

Q. Q4. How can spectroscopic techniques elucidate the interaction mechanism between this compound and its biological targets?

Methodological Answer :

  • NMR titration : Monitor chemical shift changes in protein spectra (e.g., ¹⁵N-HSQC) upon compound binding to identify binding sites .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) in real-time using immobilized targets .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses and key residues (e.g., hydrophobic pockets accommodating the methylfuran group) .

Q. Contradiction Resolution :

  • If SPR and docking yield conflicting results (e.g., divergent k𝒹 values), validate with mutagenesis studies (e.g., alanine scanning) .

Data Contradiction Analysis

Q. Q5. How should researchers address inconsistencies in reported bioactivity or synthetic yields for this compound derivatives?

Methodological Answer :

Reaction reproducibility :

  • Replicate synthesis under identical conditions (solvent, temperature, catalyst load) .
  • Use DoE (Design of Experiments) to identify critical variables (e.g., pH, stirring rate) .

Bioactivity variability :

  • Standardize assay protocols (e.g., cell passage number, serum concentration) .
  • Validate outliers via orthogonal assays (e.g., switch from fluorescence to luminescence readouts) .

Q. Case Study :

  • A 20% yield discrepancy in a coupling reaction was resolved by optimizing Pd catalyst purity (≥99% vs. 95%) .

Analytical Techniques for Stability Assessment

Q. Q6. What advanced analytical methods characterize the stability of this compound under physiological conditions?

Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • LC-HRMS : Identify degradation products (e.g., lactam ring opening or furan oxidation) .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and monitor purity via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.